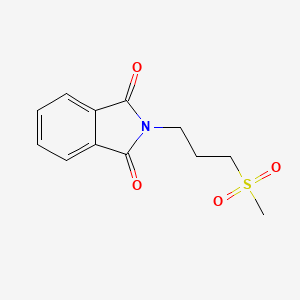

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione

描述

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, characterized by a methylsulfonyl (-SO₂CH₃) group attached to a propyl chain. These derivatives are synthesized for diverse applications, including enzyme inhibition, antimicrobial activity, and as intermediates in drug development .

属性

IUPAC Name |

2-(3-methylsulfonylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-18(16,17)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIJUHOYVCEFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like silica-supported niobium complexes to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is becoming increasingly important in industrial settings .

化学反应分析

Types of Reactions

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the carbonyl groups to form alcohols or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the propyl chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

科学研究应用

Chemical Properties and Reactions

MSPID exhibits several notable chemical properties:

- Molecular Formula : C12H13NO2S

- Molecular Weight : Approximately 251.3 g/mol

- Appearance : Colorless crystals

- Solubility : Soluble in water

Types of Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Can introduce additional functional groups.

- Reduction : Modifies carbonyl groups to form alcohols or other derivatives.

- Substitution : Electrophilic and nucleophilic substitutions can occur at the aromatic ring or the propyl chain.

These reactions are essential for synthesizing related compounds or modifying MSPID's properties for specific applications.

Chemistry

In the field of chemistry, MSPID serves as a crucial building block for synthesizing more complex molecules. Its versatility allows for the exploration of reaction mechanisms and the development of new synthetic pathways. Researchers utilize MSPID to create derivatives that may exhibit enhanced properties or novel functionalities.

MSPID and its derivatives have been investigated for their potential biological activities:

- Antiviral Properties : Studies suggest that certain derivatives may inhibit viral replication.

- Anticancer Activity : Research indicates that MSPID can affect cell proliferation pathways, showing promise as an anticancer agent .

- Antimicrobial Effects : The compound has been studied for its ability to combat bacterial and fungal infections, particularly through its role as a precursor to iberin, a compound known for its antifungal and antibacterial properties.

Medicinal Applications

MSPID is being explored for therapeutic applications:

- Drug Development : Its derivatives are evaluated for potential use in pharmaceuticals targeting various diseases.

- Mechanistic Studies : Understanding how MSPID interacts with molecular targets can lead to the development of more effective drugs .

Industrial Applications

In industry, MSPID is utilized in:

- Pharmaceutical Production : As a precursor in synthesizing drugs with desired biological activities.

- Agrochemicals : Its derivatives may be used in developing pesticides or herbicides.

- Materials Science : Research is ongoing into its use in creating new polymers and dyes due to its chemical stability and reactivity.

Anticancer Activity Study

A study focused on the antiproliferative effects of MSPID against various human cancer cell lines demonstrated promising results. The compound exhibited significant inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Research

Research published on MSPID's role as a precursor to iberin highlighted its effectiveness against fungal strains. The study indicated that derivatives synthesized from MSPID could enhance antimicrobial activity, paving the way for new treatments for infections resistant to conventional antibiotics .

作用机制

The mechanism of action of 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The isoindoline-1,3-dione core allows versatile functionalization, enabling modulation of physicochemical and biological properties. Below, we compare derivatives based on substituent type:

Sulfur-Containing Derivatives

2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione

- Structure : Methylsulfinyl (-S(O)CH₃) propyl chain.

- Properties : Molecular weight 251.3 g/mol, purity ≥98%, colorless crystals .

- Synthesis: Not explicitly detailed in evidence but involves functionalization of the isoindoline core with sulfinyl groups via oxidation or substitution reactions.

Comparison to Target Compound : The methylsulfonyl variant would exhibit higher polarity and oxidative stability than the sulfinyl analog due to the fully oxidized sulfonyl group.

Other Sulfur Derivatives

- 2-[3-(Methanesulfinyl)propyl]-1H-isoindole-1,3(2H)-dione : Similar to the above, used in biochemical research .

- Compounds with Thioxo-triazolidine Moieties : E.g., 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (), which showed IR peaks for C=S (1222 cm⁻¹) and dual C=O stretches (1781, 1707 cm⁻¹) .

Aminoalkyl-Substituted Derivatives

2-(3-(Cyclohexylamino)propyl)isoindoline-1,3-dione (Compound 356)

- Synthesis: Reacted with 1-benzyl-3-(isopropylamino)azetidine-1-carboxylate in THF under reflux (99% yield) .

- Application : Intermediate in β-lactam synthesis via catalytic carbonylation .

2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione

- Structure : Piperazinyl-propyl substituent.

- Synthesis : Phthalimide + 1,3-dibromopropane → 2-(3-bromopropyl)isoindoline-1,3-dione, followed by reaction with 1-phenylpiperazine .

- Activity : Demonstrated antimicrobial properties via molecular docking studies .

2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (Compound 5)

Aryl-Substituted Derivatives

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)

- Synthesis : Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with indolecarbaldehyde (48-hour reaction) .

2-(3-(3-(Phenylethynyl)benzofuran-2-yl)propyl)isoindoline-1,3-dione

Halogenated and Heterocyclic Derivatives

2-(6-((7-Chloroquinolin-4-yl)amino)hexyl)-4-(piperidin-1-yl)isoindoline-1,3-dione (Compound 4d)

- Yield : 90%, melting point 85–86°C .

- Activity : Anti-mycobacterial and cytotoxic evaluation showed moderate efficacy .

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione

Data Tables

Table 1: Comparison of Sulfur-Containing Isoindoline-1,3-dione Derivatives

Table 2: Aminoalkyl-Substituted Derivatives

Key Findings and Trends

Substituent Impact: Sulfur Groups: Sulfinyl/sulfonyl derivatives enhance oxidative stability and polarity, influencing bioavailability. Aminoalkyl Chains: Improve solubility and enable hydrogen bonding, critical for enzyme interactions .

Synthetic Yields: Aminoalkyl derivatives (e.g., 26.3–99% yields) generally outperform complex aryl analogs (e.g., 42–59% yields) due to simpler reaction pathways .

Biological Activity: Antimicrobial and enzyme-inhibiting derivatives often feature heterocyclic or halogenated moieties (e.g., 7-chloroquinoline in ) .

生物活性

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione (MSPID) is a compound with a unique isoindoline dione structure, notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C12H13NO2S

- Molecular Weight : Approximately 251.3 g/mol

- Appearance : Colorless crystals

- Solubility : Soluble in water

Anticancer Properties

Research indicates that MSPID exhibits antiproliferative activity against various human cancer cell lines. A study published in Biorbyt demonstrated its effectiveness in inhibiting cell growth, suggesting potential applications in cancer therapy.

Anti-inflammatory Effects

MSPID has been studied for its anti-inflammatory properties , particularly its interaction with cyclooxygenase (COX) enzymes. It shows promise as a COX inhibitor, with some derivatives demonstrating greater inhibition than established drugs like meloxicam . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound is also investigated for its antimicrobial properties , particularly as a precursor for iberin—a compound known for antifungal and antibacterial effects. MSPID’s derivatives have shown activity against various pathogens, including Mycobacterium species .

The biological activity of MSPID is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : MSPID may inhibit enzymes involved in inflammatory and cancer pathways, such as COX-1 and COX-2.

- Receptor Interaction : The compound can bind to receptors that modulate cellular responses, influencing pathways related to cell proliferation and inflammation.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

MSPID shares structural similarities with other isoindoline derivatives, which may influence its biological activity. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isoindoline-1,3-dione | C9H7NO2 | Parent compound without the methylsulfonyl group. |

| N-Substituted Isoindoline-1,3-diones | Varies | Different substituents on nitrogen can alter biological activity. |

| Indole Derivatives | Varies | Similar indole nucleus but different functional groups affecting activity. |

常见问题

Q. What are the standard synthetic routes for preparing 2-(3-substituted propyl)isoindoline-1,3-dione derivatives?

Common methods involve nucleophilic substitution or alkylation of isoindoline-1,3-dione precursors. For example:

- Reacting bromopropyl intermediates (e.g., 2-(3-bromopropyl)isoindoline-1,3-dione) with nucleophiles like amines or thiols under basic conditions (e.g., triethylamine in n-propanol) .

- Epoxide ring-opening reactions using 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with amines in pyridine-catalyzed systems, yielding hydroxyalkyl derivatives (26–37% yields) .

- Purification via silica gel column chromatography with eluents like ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Key markers include isoindoline-dione aromatic protons (δ 7.6–8.2 ppm) and carbonyl carbons (δ ~168–170 ppm). Propyl chain protons adjacent to sulfonyl groups show deshielding (δ 3.0–3.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, as seen in derivatives with cyclopropylamino groups (e.g., m/z 245.1) .

Q. How do reaction conditions influence synthetic yields?

- Solvent polarity : Polar solvents (n-propanol) improve solubility of hydrophilic nucleophiles, while toluene is used for hydrophobic reagents .

- Catalysts : Boron trifluoride etherate (BF3·Et2O) enhances electrophilicity in allylation reactions, achieving 82% yields .

- Temperature : Slow warming from 0°C to room temperature minimizes side reactions during tin-mediated couplings .

Q. What purification methods are effective for isolating target compounds?

- Silica gel column chromatography with gradient elution (e.g., 0–50% ethyl acetate in hexane) .

- Recrystallization from ethanol or dichloromethane/hexane mixtures for crystalline derivatives .

Q. How can substitution at the propyl position be confirmed?

- 1H NMR : Propyl chain protons exhibit distinct splitting patterns (e.g., triplets for -CH2-SO2- groups).

- 13C NMR : Sulfonyl carbons appear at ~50 ppm, while adjacent methyl groups resonate at ~40 ppm .

Advanced Research Questions

Q. How can low yields in nucleophilic substitution reactions be optimized?

- Excess nucleophile : Using 1.5–2.0 equivalents of amines (e.g., piperidine) improves conversion, as seen in 51% yields for 2-(3-(piperidin-1-yl)propyl)isoindoline-1,3-dione .

- Base selection : Triethylamine (TEA) neutralizes HBr byproducts, preventing acid-catalyzed degradation .

Q. What strategies control stereochemistry in chiral derivatives?

- Chiral catalysts : Enantioselective organocatalytic hydrogenation (e.g., proline-derived catalysts) induces asymmetry during allylation or epoxide opening .

- Chiral auxiliaries : Epoxide precursors with defined stereochemistry yield enantiopure hydroxypropyl derivatives .

Q. How are conflicting NMR data resolved during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives, such as distinguishing propyl chain protons from aromatic resonances .

- Comparative analysis : Cross-check coupling constants (e.g., J = 8.5 Hz for aromatic protons) with literature values from similar compounds .

Q. What factors explain yield variations in amine-substituted derivatives?

- Steric hindrance : Bulky amines (e.g., 2,4-dichlorobenzylamine) reduce yields (31%) compared to smaller analogs (37%) .

- Electronic effects : Electron-donating groups (e.g., methoxy) enhance nucleophilicity, improving reactivity .

Q. How can scalability challenges be addressed in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。